molecular formula C23H25N5O5 B12428954 (S)-(+)-Doxazosin-d8

(S)-(+)-Doxazosin-d8

Cat. No.: B12428954
M. Wt: 459.5 g/mol
InChI Key: RUZYUOTYCVRMRZ-PACPHTINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-Doxazosin-d8 is a deuterated form of the pharmaceutical compound Doxazosin, which is primarily used as an alpha-1 adrenergic receptor antagonist. This compound is often utilized in scientific research to study the pharmacokinetics and pharmacodynamics of Doxazosin due to its stable isotope labeling, which allows for more precise tracking in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Doxazosin-d8 typically involves the incorporation of deuterium atoms into the Doxazosin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent incorporation of deuterium atoms. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the deuterium content and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-Doxazosin-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.

Scientific Research Applications

(S)-(+)-Doxazosin-d8 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of Doxazosin in various chemical environments.

    Biology: Employed in metabolic studies to understand the biotransformation of Doxazosin in living organisms.

    Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of Doxazosin.

    Industry: Applied in the development of new pharmaceutical formulations and in quality control processes to ensure the consistency of Doxazosin products.

Mechanism of Action

(S)-(+)-Doxazosin-d8 exerts its effects by selectively inhibiting alpha-1 adrenergic receptors. This inhibition leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a subsequent decrease in blood pressure. The molecular targets include the alpha-1 adrenergic receptors located in vascular smooth muscle cells. The pathways involved in this mechanism include the inhibition of the phosphatidylinositol 4,5-bisphosphate (PIP2) pathway, which reduces intracellular calcium levels and promotes muscle relaxation.

Comparison with Similar Compounds

    Doxazosin: The non-deuterated form of (S)-(+)-Doxazosin-d8, used for similar therapeutic purposes.

    Prazosin: Another alpha-1 adrenergic receptor antagonist with a similar mechanism of action.

    Terazosin: A compound with comparable pharmacological effects but different pharmacokinetic properties.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug behavior is crucial.

Properties

Molecular Formula

C23H25N5O5

Molecular Weight

459.5 g/mol

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1/i7D2,8D2,9D2,10D2

InChI Key

RUZYUOTYCVRMRZ-PACPHTINSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)[C@@H]4COC5=CC=CC=C5O4)([2H])[2H])[2H]

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.